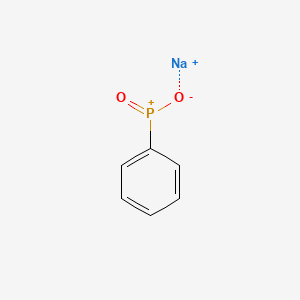

Sodium phenylphosphinate

Beschreibung

Historical Context of Phosphorus-Containing Compounds in Chemical Synthesis and Materials Science

The journey of organophosphorus chemistry began in the early 1800s, with Jean Pierre Boudet's generation of "phosphoric ether" from alcohol and phosphoric acid. researchgate.net A significant milestone was the synthesis of the first organophosphorus compound, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848. researchgate.netmdpi.com The 20th century witnessed a rapid expansion of organophosphorus chemistry, spurred in part by the development of insecticides and nerve agents. mdpi.comworldscientific.comneptjournal.com Beyond these initial applications, the unique properties of organophosphorus compounds have led to their integration into various materials to enhance functionalities such as flame retardancy and thermal stability. guidechem.com

Classification of Organophosphorus Compounds: Focus on Phosphinates

Organophosphorus compounds are a broad class of chemicals that can be categorized based on the substituents attached to the phosphorus atom. wikipedia.orgneptjournal.com Major classes include phosphates, phosphonates, and phosphinates. wikipedia.orgunacademy.com

Phosphates are esters of phosphoric acid and are ubiquitous in biology, forming the backbone of DNA and RNA. wikipedia.org

Phosphonates contain a direct phosphorus-carbon bond and are known for their use as herbicides and in medical treatments. unacademy.com

Phosphinates are characterized by two direct phosphorus-carbon bonds and one P-O bond. wikipedia.orgresearchgate.net Glufosinate, a commercial herbicide, is a prominent example of a phosphinate. wikipedia.orgunacademy.com

Sodium phenylphosphinate falls under the category of phosphinates, specifically being the sodium salt of phenylphosphinic acid. ontosight.aichemicalland21.com

Significance of Sodium Salts in Phosphorus Chemistry

Sodium salts play a crucial role in the application and synthesis of phosphorus compounds. The formation of sodium salts, such as sodium phosphates and polyphosphates, often enhances the water solubility and stability of the parent compound. epa.govwikipedia.org In the context of organophosphorus chemistry, sodium salts like this compound are important intermediates and reagents. ontosight.aichembk.com The ionic nature of the sodium salt can influence the reactivity and catalytic activity of the phosphinate group. cdnsciencepub.comcdnsciencepub.com For instance, sodium salts of polyphosphates are widely used in water treatment for scale inhibition and metal sequestration. epa.gov

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;oxido-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJJPFYGIRKQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063402 | |

| Record name | Sodium phenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid | |

| Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4297-95-4 | |

| Record name | Sodium phenylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004297954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHENYLPHOSPHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH1F4503C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation of Sodium Phenylphosphinate

Reactions with Oxidizing Agents

The phosphorus atom in sodium phenylphosphinate is in a lower oxidation state, making it susceptible to oxidation. This reactivity is harnessed in various synthetic transformations.

Formation of Sodium Phenylphosphonate (B1237145) with Hydrogen Peroxide

A significant oxidative reaction of this compound is its conversion to sodium phenylphosphonate, which can be effectively achieved using hydrogen peroxide as the oxidizing agent. This reaction elevates the oxidation state of the phosphorus atom.

C₆H₅P(O)(H)ONa + H₂O₂ → C₆H₅P(O)(OH)ONa + H₂O

This process is a key step in producing phenylphosphonic acid and its derivatives. The use of combined oxidizing systems, such as persulfate and hydrogen peroxide, has been shown to be effective in various oxidative treatments, highlighting the potency of peroxide-based oxidation. nih.gov The reaction rate and yield can be influenced by factors such as pH and temperature. For instance, studies on similar oxidative reactions have shown a significant acceleration of reaction rates under specific conditions. researchgate.net

Reactions with Non-Oxidizing Acids: Liberation of Benzene Phosphinic Acid

When this compound is treated with non-oxidizing strong acids, such as hydrochloric acid or sulfuric acid, a straightforward acid-base reaction occurs. This reaction protonates the phosphinate anion, leading to the formation of its conjugate acid, phenylphosphinic acid (also known as benzenephosphinic acid). kent.ac.uk

The reaction can be generalized as:

C₆H₅P(O)(H)ONa + H⁺ → C₆H₅P(O)(H)OH + Na⁺

This process is a standard and efficient method for generating the free phosphinic acid from its salt. kent.ac.uk The resulting phenylphosphinic acid is a valuable intermediate in the synthesis of various organophosphorus compounds. kent.ac.uk

Nucleophilic Displacement Reactions at Phosphorus Centers

The phosphorus atom in phenylphosphinate derivatives is an electrophilic center, making it susceptible to attack by nucleophiles. These nucleophilic substitution reactions are fundamental to the chemistry of organophosphorus compounds and are central to many biological processes, including DNA replication and repair. nih.govvu.nl

The general mechanism for a nucleophilic displacement reaction at a tetracoordinate phosphorus center, like that in a phenylphosphinate ester, often proceeds through a single-well potential energy surface, forming a stable pentacoordinate intermediate or transition state. nih.gov

Metal Ion Catalysis in Nucleophilic Displacement

The rate of nucleophilic displacement reactions at phosphorus centers can be significantly influenced by the presence of metal ions. These ions can act as catalysts, accelerating the reaction by stabilizing the transition state. researchgate.netnih.gov This phenomenon is crucial in both synthetic chemistry and enzymatic reactions. dntb.gov.uayoutube.com

Kinetic studies on the nucleophilic substitution of p-nitrophenyl diphenylphosphinate (B8688654) with alkali metal ethoxides have demonstrated the catalytic role of alkali metal cations. researchgate.net The observed catalytic effect follows the order Li⁺ > Na⁺ > K⁺. researchgate.netnih.gov This indicates that the smaller lithium ion is a more effective catalyst for this type of reaction than the larger sodium and potassium ions. The reactivity order for the reaction with ion-paired alkali metal ethoxides was found to be LiOEt > NaOEt > KOEt > EtO⁻, showing that the ion-paired species are more reactive than the free ethoxide ion. nih.gov

The table below summarizes the reactivity order of alkali metal ethoxides in the nucleophilic displacement of a model phosphinate compound.

| Reactant | Reactivity Order |

| 4-nitrophenyl diphenylphosphinate | LiOEt > NaOEt > KOEt > EtO⁻ |

| 4-nitrophenyl diphenylphosphinothioate | LiOEt < EtO⁻ < NaOEt < KOEt |

This table illustrates the differing catalytic effects of alkali metal ions depending on the nature of the phosphorus center (P=O vs. P=S). Data sourced from kinetic studies of nucleophilic substitution reactions. nih.gov

The catalytic effect of alkali metal cations is attributed to their ability to stabilize the negatively charged transition state of the nucleophilic displacement reaction. youtube.comyoutube.com This stabilization is achieved through electrostatic interactions between the positive metal ion and the developing negative charges on the oxygen atoms of the pentacoordinate transition state. researchgate.netyoutube.com

A proposed model for this stabilization involves the chelation of the solvated metal ion to two of the oxygen atoms in the transition state. researchgate.net This chelation is more effective with smaller cations that have a higher charge density, which explains the observed reactivity order of Li⁺ > Na⁺ > K⁺. researchgate.netnih.gov The metal ion essentially acts as a Lewis acid, withdrawing electron density and making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. This stabilization of the transition state lowers the activation energy of the reaction, thereby increasing its rate. youtube.com The ability of the metal ion to enhance the association with the transition state is a key factor in the catalytic process. researchgate.net

Derivatization Strategies for Functionalized Phosphinates

This compound and its corresponding acid, phenylphosphinic acid, are versatile precursors for the synthesis of a wide array of functionalized phosphinates. These derivatization strategies primarily involve reactions at the P-H bond (of the acid form) or the phosphinate functional group itself, leading to the formation of phosphinate esters and amides.

Esterification:

The esterification of phenylphosphinic acid is a common method for producing phosphinate esters. Direct esterification with alcohols can be challenging under conventional heating but can be effectively achieved under microwave irradiation. researchgate.net This method is atom-efficient and does not require an additional solvent, although it may necessitate relatively high temperatures. researchgate.net

A variety of other methods for the synthesis of phosphinate esters have been developed. These include the reaction of phosphinyl chlorides with alcohols or phenols, which proceeds under mild conditions but requires the use of expensive and moisture-sensitive starting materials. researchgate.net Another approach is the alkylating esterification of phosphinic acids with alkyl halides, which can be promoted by phase transfer catalysis and microwave irradiation. researchgate.net

More recently, palladium-catalyzed cross-coupling reactions have been employed for the synthesis of aryl and vinyl phosphinates. For example, the reaction of aryl nonaflates with ethyl phenylphosphinate in the presence of a palladium catalyst provides the corresponding ethyl arylphosphinates in good yields. acs.orgnih.gov

Table 2: Selected Methods for the Synthesis of Phosphinate Esters from Phenylphosphinic Acid and its Derivatives

| Method | Reagents | Product | Key Features | Reference |

| Microwave-assisted direct esterification | Phenylphosphinic acid, Alcohol | Alkyl phenylphosphinate | Solvent-free, atom-efficient | researchgate.net |

| Reaction of phosphinyl chloride | Phenylphosphinyl chloride, Alcohol/Phenol | Alkyl/Aryl phenylphosphinate | Mild conditions | researchgate.net |

| Alkylating esterification | Phenylphosphinic acid, Alkyl halide | Alkyl phenylphosphinate | Phase transfer catalysis, microwave promotion | researchgate.net |

| Palladium-catalyzed cross-coupling | Aryl nonaflate, Ethyl phenylphosphinate | Ethyl arylphosphinate | Good yields for aryl phosphinates | acs.orgnih.gov |

This interactive table summarizes various synthetic routes to phosphinate esters, highlighting the versatility of phenylphosphinic acid as a starting material.

Amidation:

The synthesis of phosphinic amides from this compound or its acid is another important derivatization strategy. Similar to esterification, the direct amidation of phosphinic acids with amines is often challenging under conventional heating. researchgate.net However, the use of activating agents can facilitate this transformation. For instance, the T3P® reagent (propane phosphonic acid anhydride) can be used to promote the derivatization of methyl-phenylphosphinic acid with n-butylamine to form the corresponding amide. researchgate.net

The classical method for preparing phosphinic amides involves the reaction of a phosphinic chloride with an amine. researchgate.net This is an effective method but shares the same drawbacks as the synthesis of esters from phosphinyl chlorides, namely the use of expensive and reactive starting materials and the need for a base to neutralize the HCl produced. researchgate.net

Recent advances in organic synthesis have led to the development of more direct methods for the amidation of esters, which could potentially be applied to the synthesis of phosphinic amides from phosphinate esters. researchgate.net

Table 3: Methods for the Synthesis of Phosphinic Amides

| Method | Reagents | Product | Key Features | Reference |

| T3P®-promoted amidation | Methyl-phenylphosphinic acid, n-Butylamine | Methyl-phenylphosphinic n-butylamide | Use of an activating agent | researchgate.net |

| Reaction of phosphinyl chloride | Methyl-phenylphosphinyl chloride, n-Butylamine | Methyl-phenylphosphinic n-butylamide | Classical and effective method | researchgate.net |

| Phospha-Mannich reaction | Hypophosphorous acid, Secondary amine, Formaldehyde (B43269) | Aminomethyl-H-phosphinic acids | Nearly quantitative yields for specific amines | rsc.org |

This table outlines synthetic approaches to phosphinic amides, important derivatives of this compound.

In addition to direct esterification and amidation, other derivatization strategies include the addition of the P-H bond of phenylphosphinic acid across carbon-carbon multiple bonds. For example, the phospha-Mannich reaction of hypophosphorous acid (the parent of phosphinic acids) with secondary amines and formaldehyde can lead to the formation of aminomethyl-H-phosphinic acids in high yields. rsc.org This demonstrates the potential for creating a diverse range of functionalized phosphinates through various C-P and P-N bond-forming reactions.

Mechanistic Investigations of Flame Retardancy in Materials Systems

Condensed Phase Mechanisms

In the condensed phase, sodium phenylphosphinate's primary role is to alter the pyrolysis of the polymer to favor the formation of a carbonaceous residue, or char, rather than flammable volatile compounds. This is achieved through several interconnected processes.

Upon heating, this compound decomposes to produce phosphorus-containing species, which can promote the formation of a stable, insulating char layer on the surface of the polymer. Research on phosphorus-containing flame retardants demonstrates that during combustion, these compounds can form phosphoric or polyphosphoric acid. These acidic species act as catalysts for cross-linking reactions within the decomposing polymer matrix.

This process results in a higher yield of carbonaceous char. This char layer serves as a physical barrier with several key functions:

Thermal Insulation: The char has low thermal conductivity, which insulates the underlying virgin polymer from the heat of the flame, slowing down its decomposition rate.

Mass Transport Barrier: It physically obstructs the release of flammable volatile pyrolysis products from the polymer into the gas phase, effectively reducing the fuel supply to the flame.

Oxygen Barrier: The layer can also limit the diffusion of oxygen from the air to the polymer surface, further inhibiting combustion.

Studies on polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) containing related polyphosphonates show that the resulting char layer is dense and continuous, which enhances this barrier effect. The effectiveness of the char is dependent on its structure; a thick, cohesive, and foamy char is generally more effective at fire resistance than a thin, brittle one.

Table 1: Effect of a Phenylphosphonate-Containing Additive on PET Flammability

| Property | Pure PET | PET + 10 wt% PDBA* | Reduction (%) |

| Peak Heat Release Rate (pHRR) | N/A | Significantly Reduced | 80% |

| Total Heat Release (THR) | N/A | Significantly Reduced | 60.5% |

| Total Smoke Rate (TSR) | N/A | Significantly Reduced | 21% |

| Limiting Oxygen Index (LOI) | 20.5% | 28.7% | - |

*PDBA is a high-phosphorus-content polyphosphonate containing phenyl phosphonate (B1237965) groups, structurally related to this compound. Data from a study on PDBA in PET illustrates the typical effects of such additives.

A key chemical action of phosphorus-based flame retardants in the condensed phase is the catalytic dehydration of the polymer. As this compound decomposes, it forms acidic phosphorus species. These acids act as powerful dehydrating agents, particularly for polymers containing hydroxyl or ester groups, such as cellulose (B213188) or polyesters.

This catalytic dehydration promotes the removal of water molecules from the polymer backbone, a process that favors the formation of carbon-carbon double bonds and subsequent cross-linking, which are crucial steps in char formation. By redirecting the decomposition pathway towards charring, the production of flammable volatile organic compounds is significantly reduced. This mechanism is a fundamental aspect of how phosphorus compounds create a protective char layer.

Intumescence is a specialized form of condensed-phase flame retardancy where the material swells significantly when exposed to heat, forming a thick, porous, and insulating char. Intumescent systems typically consist of three main components: an acid source, a carbon source (charring agent), and a blowing agent.

In formulations containing this compound, the compound can act as or contribute to the acid source. Upon thermal decomposition, it generates phosphoric acid species. These acids then react with a carbon source in the formulation (often a polyol like pentaerythritol) to form a carbonaceous char, while a blowing agent (like melamine) releases non-flammable gases. These gases cause the developing char to expand and foam, creating a voluminous and highly effective insulating barrier known as swelling coke. This intumescent char is significantly more protective than a simple char layer due to its increased thickness and lower density.

Gas Phase Mechanisms

In addition to its action in the solid material, this compound also exerts a flame-retardant effect in the gas phase, where the actual burning occurs. This involves interrupting the high-energy radical chain reactions that propagate the flame.

During pyrolysis, this compound and its decomposition products can volatilize and enter the flame. In the high-temperature environment of the flame, they break down to form active phosphorus-containing radicals, most notably PO• and HPO•.

These phosphorus radicals are highly effective at "quenching" or "scavenging" the key free radicals responsible for the combustion chain reactions, primarily the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. The phosphorus radicals react with H• and OH• to form more stable, less reactive species.

Key radical scavenging reactions include:

H• + PO• + M → HPO• + M

OH• + PO• → HPO2•

H• + HPO2• → H2 + PO2•

OH• + HPO• → H2O + PO2•

Through these catalytic cycles, a single phosphorus radical can neutralize multiple flame-propagating radicals, effectively inhibiting the combustion chemistry, reducing the flame temperature, and ultimately extinguishing the flame. This gas-phase radical trapping is a highly efficient flame inhibition mechanism.

A secondary physical mechanism in the gas phase is the dilution effect. The thermal decomposition of this compound, as well as the polymer matrix under its influence, can release non-combustible gases such as water vapor (from dehydration reactions) and carbon dioxide.

The release of these inert gases into the flame zone has two main effects:

Dilution of Fuel: The concentration of flammable gases released from the polymer is reduced, lowering their proportion in the fuel/air mixture below the flammability limit.

Dilution of Oxygen: The concentration of oxygen available for combustion at the flame front is also decreased.

Synergistic Effects with Other Flame Retardants

Following a comprehensive search of available scientific literature and research databases, no specific studies detailing the synergistic flame-retardant effects of this compound in combination with other flame retardants were identified.

The performed searches aimed to locate data on the performance of this compound when used alongside common flame-retardant additives such as melamine-based compounds (e.g., melamine (B1676169) polyphosphate), other phosphorus-containing flame retardants, or intumescent systems. These searches did not yield specific research findings, data tables, or mechanistic investigations directly pertaining to this compound.

While the scientific literature extensively covers the synergistic effects of other related organophosphorus compounds, such as aluminum diethylphosphinate and various phosphonates, this information is not directly applicable to this compound. Due to the strict requirement to focus solely on the chemical compound “this compound,” and the absence of relevant data in the search results, a detailed article on its synergistic effects cannot be generated at this time.

Applications of Sodium Phenylphosphinate in Materials Science

Polymer Additives and Composites

As a polymer additive, sodium phenylphosphinate is incorporated into resin matrices to impart specific properties to the final composite material. It is valued for its role in flame retardancy and as a stabilizer against thermal and light-induced degradation.

This compound is employed as a flame retardant in various polymers, including polyamides (nylons) and other resins. Phosphorus-based flame retardants are recognized as effective halogen-free alternatives. Their mechanism of action is complex and can occur in both the solid (condensed phase) and gas phases of a fire. In the condensed phase, they promote the formation of a stable, insulating layer of char on the polymer's surface. This char layer acts as a barrier, limiting the release of flammable volatile compounds that fuel the fire and shielding the underlying polymer from heat. In the gas phase, phosphorus-containing compounds can be released, which act as radical scavengers in the flame, interrupting the chemical reactions of combustion.

The Limiting Oxygen Index (LOI) is a standardized measure of a material's flammability. It defines the minimum percentage of oxygen in a nitrogen/oxygen atmosphere that is required to sustain combustion of a sample. wikipedia.orgspecialchem.com Materials with an LOI greater than the oxygen concentration in ambient air (approximately 21%) are considered to be flame retardant. wikipedia.org The addition of flame retardants to polymers is a common strategy to increase their LOI. For instance, unmodified polyamides like Nylon 6 typically have an LOI value in the range of 23-26%. firstgraphene.net

| Material Composition | Limiting Oxygen Index (LOI) % |

|---|---|

| Polyamide 6 (PA6) | 25.0% researchgate.net |

| PA6 / 10% PHED (DOPO-derivative) | 26.9% researchgate.net |

| PA6 / 15% PHED (DOPO-derivative) | 27.8% researchgate.net |

This table presents illustrative data for a different phosphinate flame retardant to show the typical effect on the Limiting Oxygen Index of Polyamide 6.

Cone calorimetry is a key technique used to evaluate the fire behavior of materials under realistic conditions. vot.plfaa.gov It measures several parameters, with the Heat Release Rate (HRR) being the most critical indicator of fire hazard. faa.govmdpi.com A lower peak HRR signifies a slower fire growth and increased safety. Total Heat Release (THR) indicates the total energy produced during combustion. Effective flame retardants work to reduce both the peak HRR and the THR.

Phosphorus-based flame retardants, acting in the condensed phase, are particularly effective at reducing heat release by enhancing char formation. This char layer insulates the polymer, slowing its thermal decomposition and thus reducing the rate at which flammable gases are released to fuel the flame. researchgate.net While specific cone calorimetry data for this compound in polyamides is limited, studies on similar systems, such as aluminum diethylphosphinate in PA6, illustrate this effect.

| Material Composition | Peak Heat Release Rate (pHRR) (kW/m²) |

|---|---|

| Polyamide 6 (PA6) | 975 |

| PA6 + Flame Retardant System 1 | 695 |

| PA6 + Flame Retardant System 2 | 480 |

| PA6 + Flame Retardant System 3 | 335 |

This interactive table shows representative data on how different organophosphorus (OP) flame retardant systems can reduce the peak Heat Release Rate of Polyamide 6, based on data for analogous compounds.

Polymers are susceptible to degradation from exposure to heat and ultraviolet (UV) light. specialchem.com This degradation, often a result of oxidation, can lead to undesirable changes such as discoloration, embrittlement, and loss of mechanical strength. specialchem.comspecialchem.com Heat stabilizers are chemical additives that inhibit this degradation, particularly during high-temperature processing and throughout the service life of the product. additivesforpolymer.comspecialchem.com

This compound functions as a heat and light stabilizer. The general mechanism for such stabilizers involves interrupting the degradation process. This can occur through several pathways, including scavenging the initial free radicals formed by heat or light, and decomposing hydroperoxides into non-radical, stable products, which prevents the propagation of the oxidative chain reaction. specialchem.comchembroad.comwikipedia.org Phosphite and phosphonite antioxidants, which are chemically related to phenylphosphinates, are known to function as effective heat stabilizers by scavenging free radicals. chembroad.com

Polyvinyl chloride (PVC) is a widely used polymer that is inherently unstable to heat. During processing or exposure to high temperatures, it undergoes a degradation process that releases hydrochloric acid (HCl). This process can cause severe discoloration and a catastrophic loss of physical properties. Therefore, the use of heat stabilizers is mandatory for all PVC applications. specialchem.com

This compound is utilized as a stabilizer in PVC formulations. While specific mechanisms are not extensively detailed, stabilizers in PVC generally work by neutralizing the released HCl, replacing unstable chlorine atoms in the polymer chain with more stable groups, and reacting with free radicals to prevent auto-oxidation.

Flame Retardant Applications in Polyamides and Other Resins

Energy Storage Materials

The quest for efficient and durable energy storage systems has led researchers to explore a variety of organic electrode materials. Among these, derivatives of this compound have emerged as promising candidates due to their intrinsic ionic conductivity and ability to act as stable reservoirs for alkali ions, which are crucial for the functioning of rechargeable batteries.

Optimizing the ionic transport properties of electrode materials is a critical step in facilitating rapid charge transfer, a key factor in battery performance. Recent research has identified certain organophosphonates as novel organic electrode materials with inherent ionic conductivity. Specifically, a tetra-sodium salt, 2,5-dioxido-1,4-phenylene bis(phenylphosphinate), demonstrates significant sodium-ion (Na+) conductivity, even in a dry state. This intrinsic conductivity is a rare feature among organic cathode materials and is vital for efficient charge and discharge cycles in a solid-state battery configuration.

The measured ionic conductivity of this sodium phosphonate (B1237965) compound highlights its potential as a solid-state electrode material, where the transport of ions occurs directly through the solid phase without the need for a liquid electrolyte. This characteristic can contribute to the development of safer and more energy-dense rechargeable batteries.

Beyond ionic conductivity, the structural framework of phenylphosphinate derivatives allows them to function as effective alkali-ion reservoirs. These materials can reversibly host and release sodium ions during the electrochemical cycling of a battery. The tetra-sodium salt of 2,5-dioxido-1,4-phenylene bis(phenylphosphinate) has been investigated as a novel cathode material for sodium-ion batteries. ucl.ac.uk

In battery testing, this material exhibits stable cycling performance. When cycled against a sodium metal anode, it displays two distinct charge-discharge plateaus, indicating a multi-step electrochemical reaction. The material has demonstrated remarkable stability, maintaining its performance over 100 cycles at a rate of 0.1C and for an impressive 1000 cycles at a higher rate of 1C. ucl.ac.uk This robust cycling stability underscores the potential of phosphonate-based organic materials in advancing energy storage technologies by providing a durable and efficient alternative to conventional inorganic electrode materials. ucl.ac.ukrsc.org

| Parameter | Value | Conditions |

| Compound | Sodium 2,5-dioxido-1,4-phenylene bis(phenylphosphinate) | N/A |

| Na-ion Conductivity | 1.4 x 10⁻⁷ S cm⁻¹ | Dry state at 30 °C |

| Discharge Plateaus | ~2.0 V and ~2.5 V vs. Na⁺/Na | N/A |

| Charge Plateaus | ~2.2 V and ~2.7 V vs. Na⁺/Na | N/A |

| Cycling Stability | Stable for 100 cycles | 0.1C rate |

| Long-term Stability | Stable for 1000 cycles | 1C rate |

| Data sourced from Chemical Science. ucl.ac.uk |

Surface Modification and Coatings

The ability to precisely control the surface properties of materials is fundamental in fields ranging from electronics to biomedical devices. Phenylphosphinate compounds offer a robust method for modifying metal oxide surfaces through the formation of self-assembled monolayers (SAMs), creating stable, covalently bound organic layers.

Organophosphonates, including phenylphosphinate derivatives, can form dense, well-ordered, and covalently bound monolayers on a variety of metal oxide surfaces, such as silicon oxide (SiO₂), aluminum oxide (Al₂O₃), and hafnium oxide (HfO₂). mdpi.comnih.gov The formation process typically involves a self-assembly technique where the substrate is exposed to a solution of the phosphonic acid precursor. mdpi.com The phosphonate headgroup readily binds to the metal oxide surface, forming strong Metal-O-P covalent bonds. researchgate.net

This process can be controlled to achieve comprehensive surface coverage. For instance, studies on the native oxide surface of silicon have shown that these methods yield compact monolayer films. The resulting layers are remarkably thin, consistent with a single layer of molecules. The packing density of the molecules within the film is often close to their crystalline state, indicating a high degree of order. mdpi.com This ordered and dense structure is crucial for creating uniform and reliable surface coatings. mdpi.com

| Phosphonate Monolayer | Substrate | Film Thickness | Surface Coverage | Molecular Area |

| Octadecylphosphonate | SiO₂/Si | 1.8 nm | ~0.90 nmol/cm² | ~18.5 Ų/molecule |

| α-quarterthiophene-2-phosphonate | SiO₂/Si | ~1.8 nm | ~0.66 nmol/cm² | Close to crystalline packing |

| Data sourced from Princeton University. mdpi.com |

A key advantage of phosphonate-based monolayers is their exceptional stability, particularly in aqueous environments. The covalent linkage to the oxide surface is highly resilient to hydrolysis. nih.gov Comparative studies have systematically investigated the hydrolytic stability of various organic monolayers on different inorganic substrates. mdpi.com

Phosphonate SAMs on oxide surfaces demonstrate superior stability compared to other common surface modification chemistries, such as silane-based layers, especially when exposed to aqueous buffer solutions like phosphate-buffered saline (PBS). nih.gov Research has shown that phosphonate monolayers can withstand prolonged exposure to aqueous media across a range of pH values, from acidic (pH 3) to basic (pH 11), with minimal degradation. mdpi.com In addition to their hydrolytic resilience, these layers also exhibit high thermal stability, with some phosphonate monolayers on oxide surfaces remaining stable at temperatures up to approximately 500 °C. mdpi.com This combination of hydrolytic and thermal stability makes phosphonate-based coatings highly suitable for devices and materials that need to operate in harsh or aqueous conditions. nih.gov

Coordination Chemistry and Cluster Formation

The phenylphosphinate ligand is a versatile building block in coordination chemistry, capable of binding to metal ions to form a wide array of structures, from discrete molecular clusters to extended one-, two-, or three-dimensional coordination polymers. rsc.org The coordination behavior depends on several factors, including the choice of metal ion, the reaction conditions, and the presence of other ancillary ligands.

Metal phosphonates are typically coordination polymers due to the bridging nature of the phosphonate group. rsc.org However, the formation of discrete, zero-dimensional (0D) molecular clusters can be achieved by inhibiting polymerization. Strategies to achieve this include using ancillary ligands to block available coordination sites on the metal center or employing phosphonate ligands with bulky organic groups that sterically hinder the formation of extended networks. rsc.org

The synthesis of metal phenylphosphonates can be accomplished through simple reactions between a metal salt (e.g., chloride or acetate) and phenylphosphonic acid. rsc.org For example, mononuclear molecular complexes of manganese, cobalt, and nickel with phenylphosphonate (B1237145) ligands have been synthesized. In these structures, the central metal atom is typically coordinated by six oxygen atoms from the phosphonate and water ligands, forming a distorted octahedral geometry. rsc.org The ability to control the dimensionality of the resulting structure, from molecular clusters to extended frameworks, makes phenylphosphinates valuable components in the design of novel functional materials.

Ligand Properties of Phenylphosphinate in Metal-Organic Frameworks

The phenylphosphinate anion, derived from this compound, serves as a versatile ligand in the construction of MOFs, offering distinct advantages over more commonly used carboxylate linkers. The phosphinate group's coordination chemistry plays a pivotal role in defining the ultimate structure and properties of the resulting framework.

Phosphinate ligands are recognized for forming stronger coordination bonds with trivalent metal centers compared to their carboxylate counterparts. This enhanced bond strength contributes to the superior thermal and hydrolytic stability of the resulting MOFs, a critical factor for applications in aqueous environments. nih.govresearchgate.net The coordination of the phosphinate group is also more predictable than that of phosphonates, which have three oxygen atoms available for bonding. With only two accessible oxygen atoms for coordination, phosphinates facilitate the formation of more predictable and well-defined structures. nih.gov

The steric bulk of the phenyl group can also influence the pore dimensions of the MOF. Substitution with a bulkier phenyl group, as compared to a smaller methyl group, can lead to a decrease in the pore size of the framework. researchgate.net This provides a strategy for the fine-tuning of pore hydrophobicity and size, which is crucial for applications such as gas storage and separation. researchgate.net

The following table summarizes key properties of phenylphosphinate as a ligand in MOFs:

| Property | Description |

| Coordination Group | Phosphinate (-PO₂⁻) |

| Pendant Group | Phenyl (C₆H₅) |

| Coordination Modes | Typically forms strong bonds with metal centers, often resulting in eight-membered M-O-P-O-M-O-P-O rings. |

| Influence on Stability | The strong phosphinate-metal bond enhances the thermal and hydrolytic stability of the MOF. |

| Tunability | The pendant phenyl group can be functionalized to modify the chemical properties of the MOF pores. |

| Steric Effects | The size of the phenyl group can be used to control the pore dimensions of the framework. |

Influence on Metal Cluster Assembly and Structure

The predictable coordination behavior of the phosphinate group, with its two oxygen donor atoms, facilitates the formation of well-defined metal-oxygen clusters. The assembly process is guided by the coordination preferences of both the metal ion and the phosphinate ligand. The resulting structure is a product of the interplay between these factors, leading to thermodynamically or kinetically favored products.

This demonstrates that while the fundamental coordination of the phosphinate group dictates the primary connectivity of the metal clusters, the pendant phenyl group plays a crucial role in modulating the final structure. The size and orientation of the phenyl group can influence the packing of the linkers and the resulting porosity of the material.

Furthermore, the phenyl group can be a platform for introducing additional functionalities that can influence the assembly process. For instance, the synthesis of MOFs using linkers derived from methyl 4-(N,N-dimethylamino)phenylphosphinate introduces functional groups that can alter the interactions within the pores and potentially influence the nucleation and growth of the MOF crystals. acs.org

The table below outlines the influence of the phenylphosphinate ligand on the assembly and structure of metal clusters in MOFs:

| Aspect | Influence of Phenylphosphinate Ligand |

| Metal Cluster Formation | The phosphinate group's coordination promotes the formation of stable metal-oxygen clusters, often with predictable geometries. |

| Framework Topology | The overall geometry of the phosphinate linker directs the connectivity of the metal clusters, allowing for the application of isoreticular design principles. |

| Pore Size Modulation | The steric bulk of the pendant phenyl group influences the packing of the linkers, providing a means to control the pore dimensions of the final MOF structure. |

| Functionalization | The phenyl group can be functionalized to introduce new chemical properties within the pores, which can affect intermolecular interactions and the overall framework assembly. |

Computational and Spectroscopic Characterization Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uctm.eduresearchgate.net It is widely used to predict molecular geometries, vibrational frequencies, and various electronic and reactive properties. uctm.edu

Investigation of Electronic Structure and Bonding

A DFT analysis of sodium phenylphosphinate would provide fundamental insights into its electronic properties. Calculations would typically focus on the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. youtube.com These visualizations would reveal the distribution of charge within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is key to understanding the nature of the covalent bonds within the phenylphosphinate anion and the ionic interaction between the anion and the sodium cation. youtube.com

Modeling of Interactions with Substrate Materials (e.g., Cellulose)

Given the use of related compounds in materials science, modeling the interaction between this compound and a substrate like cellulose (B213188) would be of significant interest. DFT calculations, particularly those using periodic boundary conditions, are suitable for simulating the interface between a small molecule and a polymer surface. mdpi.comdoaj.org

Such a study would involve placing the this compound molecule at various positions and orientations relative to the cellulose surface to identify the most stable adsorption sites and geometries. The calculations would quantify the interaction energy, breaking it down into components like electrostatic and van der Waals forces. researchgate.net This would elucidate the specific roles of the sodium cation and the phenylphosphinate anion in the binding process, highlighting which atoms are involved in hydrogen bonding or other non-covalent interactions. mdpi.comdoaj.org

Prediction of Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. rsc.org This method is employed to predict photophysical properties such as UV-Vis absorption spectra, fluorescence, and phosphorescence. rsc.orgresearchgate.net

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com By optimizing the geometry of the first singlet excited state (S1), it would also be possible to calculate the emission energy, corresponding to fluorescence, and to understand the nature of the electronic transitions involved (e.g., π→π* or n→π*). mdpi.com

Single-Crystal X-ray Diffraction

Determination of Solid-State Molecular and Supramolecular Structures

A successful single-crystal X-ray diffraction experiment on this compound would yield the exact coordinates of each atom in the asymmetric unit of the crystal. This data allows for the creation of a detailed molecular model.

Hypothetical Data Table Based on a Potential Analysis:

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell |

| Unit Cell Angles (°) | α, β, γ angles of the unit cell |

| Z (Formula Units/Cell) | Number of formula units in one unit cell |

| Calculated Density (g/cm³) | The theoretical density of the crystal |

This analysis would confirm the geometry of the phenylphosphinate anion and the coordination environment of the sodium cation.

Analysis of Inter- and Intramolecular Interactions

The crystal structure data is essential for analyzing the network of non-covalent interactions that stabilize the crystal lattice, often referred to as the supramolecular structure. hw.ac.ukrsc.org This includes identifying and quantifying various types of interactions.

Hypothetical Table of Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

| Ionic Bond | Na⁺ | O(1) | Value | N/A | Code |

| Ionic Bond | Na⁺ | O(2) | Value | N/A | Code |

| Hydrogen Bond | C-H | O | Value | Value | Code |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | Value | N/A | Code |

| (Note: This table is illustrative and does not contain real data) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. It relies on the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative for elucidating its molecular structure and understanding its behavior in solution.

Structural Elucidation

For a related compound, sodium [2-(2-hydroxyphenyl)phenyl]phosphinate, detailed NMR studies have been conducted, providing insight into the types of signals and couplings that would be expected for similar phosphinate structures. In D₂O solution, the ³¹P{¹H} NMR spectrum of this related molecule shows a single signal at 17.1 ppm. The ¹³C{¹H} NMR spectrum displays twelve aromatic resonances, with the phosphorus-bonded carbon appearing as a doublet at 135.6 ppm with a ¹J(PC) coupling constant of 126.8 Hz. The ¹H NMR spectrum shows aromatic protons and a characteristic doublet for the P-H proton at 7.03 ppm with a large ¹J(PH) coupling constant of approximately 541 Hz.

Based on the structure of this compound, a predicted ¹H NMR spectrum would show signals in the aromatic region (approximately 7.0-8.0 ppm), likely as complex multiplets due to proton-proton and proton-phosphorus couplings. A distinct signal for the hydrogen atom directly bonded to the phosphorus would also be expected, with a large one-bond coupling constant (¹J(P-H)), typically in the range of 500-700 Hz.

A predicted ¹³C NMR spectrum would exhibit signals for the phenyl group carbons. The carbon atom directly attached to the phosphorus (C1) would appear as a doublet due to one-bond coupling with the phosphorus nucleus (¹J(P-C)). The ortho (C2, C6), meta (C3, C5), and para (C4) carbons would also show smaller couplings to the phosphorus atom.

The ³¹P NMR spectrum is expected to show a single resonance, the chemical shift of which is characteristic of a phosphinate. This signal would be split into a doublet in a proton-coupled spectrum due to the directly attached hydrogen atom.

Table 1: Predicted NMR Data for this compound (Note: These are predicted values based on general principles and data from related compounds, as direct experimental data is not available in the cited literature.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ¹H (P-H) | ~7.0 | Doublet | ¹J(P-H) ≈ 500-700 |

| ¹H (Aromatic) | ~7.0 - 8.0 | Multiplets | |

| ¹³C (C-P) | ~130 - 140 | Doublet | ¹J(P-C) ≈ 100-130 |

| ¹³C (Aromatic) | ~120 - 135 | Doublets/Multiplets | |

| ³¹P | ~10 - 20 | Doublet (proton-coupled) | ¹J(P-H) ≈ 500-700 |

Elucidation of Reaction Mechanisms

NMR spectroscopy is a valuable tool for monitoring chemical reactions in real-time and elucidating reaction mechanisms. By taking NMR spectra at various time points during a reaction involving this compound, the disappearance of starting materials and the appearance of intermediates and products can be tracked.

For example, in the synthesis of compounds derived from this compound, ³¹P NMR is particularly useful. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment. Any change in the substituents on the phosphorus atom will result in a change in its ³¹P chemical shift, allowing for the clear identification of different phosphorus-containing species in the reaction mixture. This enables the study of reaction kinetics and the identification of transient intermediates, which are crucial for understanding the reaction pathway.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, electrospray ionization (ESI) mass spectrometry would be a suitable technique. In negative ion mode, the spectrum would be expected to show a prominent peak for the phenylphosphinate anion ([C₆H₅PHO₂]⁻) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. In positive ion mode, adducts with sodium, such as [C₆H₅PHO₂Na₂]⁺, might be observed.

While specific experimental mass spectra for this compound are not widely published, studies on related organophosphorus compounds provide insight into their fragmentation behavior. The fragmentation of the phenylphosphinate anion under collision-induced dissociation (CID) would likely involve the cleavage of bonds within the phosphinate group and potentially the loss of small neutral molecules. High-resolution mass spectrometry would allow for the determination of the exact elemental composition of the parent ion and its fragments, further confirming the identity of the compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected Ion | Calculated m/z |

| ESI (-) | [C₆H₅PHO₂]⁻ | 140.01 |

| ESI (+) | [C₆H₅PHO₂Na₂]⁺ | 185.98 |

Luminescence Spectroscopy

Luminescence spectroscopy investigates the light emitted by a substance after it has absorbed light. This includes fluorescence and phosphorescence. Such studies can provide information about the electronic structure and excited state properties of a molecule.

While there are no specific studies on the luminescence of this compound itself, research on a closely related and more complex derivative, sodium [2-(2-hydroxyphenyl)phenyl]phosphinate, demonstrates that phosphinate compounds can exhibit significant luminescence. mdpi.com This related compound shows appreciable blue luminescence in the solid state when excited with UV light. mdpi.comdoaj.org

Photoluminescence Quantum Yield Measurements

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

For the related compound, sodium [2-(2-hydroxyphenyl)phenyl]phosphinate, the PLQY was measured to be approximately 10%. mdpi.com Its deprotonated form, disodium (B8443419) 2-(2-phosphinatophenyl)benzen-1-olate, exhibited a higher PLQY of about 26%. mdpi.com This suggests that the structural and electronic features of the phenylphosphinate moiety can support luminescent processes. The PLQY of the parent this compound would need to be determined experimentally to ascertain its emissive efficiency.

Table 3: Photoluminescence Data for a Related Phosphinate Compound

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Photoluminescence Quantum Yield (%) |

| Sodium [2-(2-hydroxyphenyl)phenyl]phosphinate | 320 | 416 | ~10 mdpi.com |

| Disodium 2-(2-phosphinatophenyl)benzen-1-olate | 320 | 436 | ~26 mdpi.com |

Time-Resolved Measurements and S₁→S₀ Decays

Time-resolved luminescence measurements are used to determine the lifetime of the excited state. This provides information about the rates of both radiative (light-emitting) and non-radiative decay processes.

In the case of sodium [2-(2-hydroxyphenyl)phenyl]phosphinate and its disodium salt, the observed blue luminescence has been attributed to S₁→S₀ decays based on time-resolved measurements and computational calculations. mdpi.comdoaj.org This means the emission of light occurs from the lowest singlet excited state (S₁) as the molecule returns to the singlet ground state (S₀). The measured lifetime for the disodium salt was found to be around 3.8 nanoseconds, which increased to approximately 4.8 nanoseconds when doped into a cellulose matrix. mdpi.com

These findings on a related molecule suggest that this compound could also potentially exhibit luminescence from the S₁ state. Computational studies would be valuable to predict the energies of the excited states of this compound and to understand the nature of its electronic transitions, which would provide a theoretical basis for its potential luminescent properties.

Environmental and Safety Considerations in Research and Application

Hazard Identification and Risk Assessment

Sodium phenylphosphinate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with specific hazard statements. The primary hazards identified are acute oral toxicity and the potential for serious eye damage. hbchemical.comchemos.deechemi.comguidechem.com According to multiple safety data sheets, the substance is harmful if swallowed and can cause severe eye irritation or damage. hbchemical.comchemos.deechemi.com

A risk assessment involves recognizing these hazards and implementing measures to mitigate exposure. The toxicological properties of the material have not been fully investigated, which calls for a cautious approach in its handling. chemsrc.com Ingestion may lead to irritation of the digestive tract, skin contact may cause irritation, and inhalation could result in respiratory tract irritation. chemsrc.com

The table below summarizes the GHS hazard identification for this compound.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute toxicity (oral) | 4 | Danger | H302: Harmful if swallowed | |

| Serious eye damage/eye irritation | 1 | Corrosive | Danger | H318: Causes serious eye damage |

| Skin corrosion/irritation | 1 | Corrosive | Danger | H314: Causes severe skin burns and eye damage |

Data sourced from multiple safety data sheets. hbchemical.comchemos.deechemi.comguidechem.comnih.gov

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize the risks associated with this compound. Safe handling practices are designed to prevent direct contact and inhalation.

Handling:

Ventilation: Use with adequate local and general ventilation to keep airborne concentrations low. hbchemical.comchemos.dechemsrc.com

Personal Protective Equipment (PPE):

Eye Protection: Wear appropriate chemical safety goggles or eyeglasses. echemi.comchemsrc.com

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure. echemi.comchemsrc.com

Respiratory Protection: If exposure limits are exceeded or irritation occurs, a full-face respirator may be necessary. echemi.com

Hygiene: Wash hands thoroughly after handling. hbchemical.comchemsrc.com Do not eat, drink, or smoke in work areas. hbchemical.comchemos.deechemi.com Contaminated clothing should be removed and washed before reuse. chemsrc.com

General Precautions: Avoid dust formation. hbchemical.comechemi.com Avoid contact with eyes, skin, and clothing. chemsrc.com

Storage:

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. echemi.comchemsrc.com

Incompatibilities: Keep away from incompatible substances such as strong bases and strong acids. hbchemical.com Also, avoid heat sources, sources of ignition, and direct sunlight. hbchemical.com

Containers: Keep only in the original container. hbchemical.com

The following table outlines the key protocols for safe handling and storage.

| Protocol Type | Specific Recommendation |

| Handling | Use adequate ventilation to minimize dust and vapor concentrations. hbchemical.comchemsrc.com |

| Wear appropriate PPE, including safety goggles, gloves, and protective clothing. echemi.comchemsrc.com | |

| Practice good industrial hygiene; wash hands after use and before eating. hbchemical.comchemos.de | |

| Avoid creating or breathing dust. hbchemical.comechemi.com | |

| Storage | Keep container tightly closed when not in use. hbchemical.comchemsrc.com |

| Store in a cool, dry, well-ventilated place. echemi.comchemsrc.com | |

| Store away from incompatible materials like strong acids and bases. hbchemical.com |

Environmental Impact of Phosphorus-Based Flame Retardants

Phosphorus-based flame retardants (PFRs) are often considered more environmentally favorable alternatives to halogenated flame retardants, which are known to produce persistent and carcinogenic pollutants. researchgate.netfrontiersin.org However, the environmental impact of PFRs is still a subject of research and concern.

Because many PFRs are used as additives rather than being chemically bound to materials, they can be released into the environment through volatilization, leaching, or wear. researchgate.net This has led to their detection in various environmental matrices, including indoor air and dust, surface water, and sediment. researchgate.netflameretardants-online.com

The environmental concerns associated with some PFRs, particularly organophosphate esters (OPEs), include:

Bioaccumulation: While generally having lower bioaccumulation potential than their halogenated counterparts, some can still accumulate in organisms. frontiersin.org

Aquatic Toxicity: The release of phosphorus compounds into waterways can be harmful to aquatic ecosystems. cbc.ca For instance, high concentrations of ammonia (B1221849) and phosphate (B84403) can lead to fish die-offs. cbc.ca

Persistence: While some organic phosphorus flame retardants show a degree of biodegradability, others can persist in the environment, especially in anaerobic conditions. frontiersin.org

Health Effects: Growing evidence has linked certain organophosphate flame retardants to adverse health effects, including neurotoxicity, endocrine disruption, and developmental toxicity. researchgate.net

It is important to note that the class of PFRs is diverse, and the environmental profile of a specific compound like this compound may differ from that of other PFRs. Nevertheless, the life cycle of these chemicals—from production to use and disposal—requires careful management to mitigate potential environmental release and impact. researchgate.netflameretardants-online.com

Future Research Directions and Emerging Applications

Development of Novel Sodium Phenylphosphinate Derivatives with Enhanced Functionality

A primary focus of future research lies in the synthesis of novel derivatives of this compound with tailored and enhanced functionalities. By modifying the core structure, scientists aim to unlock new properties and applications.

One promising area is the development of advanced fluorescent materials. For instance, derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a well-known flame retardant derived from a related phosphinic acid, can be converted into sodium [2-(2-hydroxyphenyl)phenyl]phosphinate and its disodium (B8443419) salt. mdpi.comdoaj.org These compounds exhibit significant blue luminescence under UV light. mdpi.comdoaj.org Research has shown that the photoluminescence quantum yield can be significantly enhanced by altering the chemical structure. mdpi.com The disodium salt, in particular, shows a higher quantum yield and has an affinity for cellulose (B213188), suggesting its potential as a fluorescent whitening agent in the paper and textile industries. mdpi.com

Another avenue of exploration is the design of highly selective fluorescent probes for biological imaging. A derivative of diphenyl phosphinate has been successfully utilized to create a "turn-on" fluorescent probe for the detection of peroxynitrite, a reactive nitrogen species implicated in various pathological conditions. This demonstrates the potential for creating sophisticated diagnostic tools based on the phenylphosphinate scaffold.

Table 1: Photoluminescent Properties of Novel Phenylphosphinate Derivatives

| Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photoluminescence Quantum Yield (%) | Potential Application |

|---|---|---|---|---|

| Sodium [2-(2-hydroxyphenyl)phenyl]phosphinate | 320 | ~450 | 10 | Fluorescent Material |

| Disodium 2-(2-phosphinatophenyl)benzen-1-olate | 320 | ~436 | 26 | Fluorescent Whitening Agent |

| Na2[O-Ph-Ph-PHO2]@cellulose | Not specified | 428 | 30 | Fluorescent Paper/Textiles |

Data sourced from a study on the luminescence of conjugate bases of [2-(2-hydroxyphenyl)phenyl]phosphinic acid. mdpi.com

Exploration of New Catalytic Applications

This compound and its derivatives are gaining attention for their potential in catalysis, particularly in the realm of cross-coupling reactions which are fundamental to modern organic synthesis.

Palladium complexes featuring phosphine (B1218219) ligands are highly effective catalysts for reactions such as the Suzuki-Miyaura cross-coupling, which is crucial for the synthesis of pharmaceuticals and advanced materials. rsc.orgnih.gov Research is ongoing to develop new phosphine ligands derived from phosphinates to enhance the efficiency and scope of these catalytic systems. rsc.orgdigitellinc.compolyu.edu.hk The development of palladium complexes with aminophosphonate ligands based on 1,3,4-oxadiazole (B1194373) has shown good catalytic activity in the Suzuki-Miyaura cross-coupling of aryl bromides and chlorides, achieving high conversions for the synthesis of sterically hindered biaryls. semanticscholar.org The hemilabile nature of the phosphonate (B1237965) group in these ligands is believed to contribute to the catalytic efficiency. semanticscholar.org

Future work will likely focus on creating more robust and reusable catalysts based on this compound derivatives. This could involve immobilizing these catalysts on solid supports or designing water-soluble ligands to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

Table 2: Performance of Phosphinate-Derived Palladium Catalysts in Suzuki-Miyaura Cross-Coupling

| Catalyst System | Substrates | Product | Conversion/Yield (%) |

|---|---|---|---|

| [Pd(OAc)2] with α-aminophosphonate ligand | 2-bromotoluene and 2-methylphenyl boronic acid | 2,2'-dimethyl-1,1'-biphenyl | 84 |

| [Pd(OAc)2] with α-aminophosphonate ligand | 2-bromo-1,3-dimethylbenzene and 2-methylphenyl boronic acid | 2',3,5-trimethyl-1,1'-biphenyl | 68 |

| [Pd(OAc)2] with α-aminophosphonate ligand | 4-chlorotoluene and 2-methylphenyl boronic acid | 2,4'-dimethyl-1,1'-biphenyl | 62 |

Representative data from a study on palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates as ligands. semanticscholar.org

Advanced Materials for Sustainable Technologies

The demand for sustainable materials has spurred research into new applications for this compound, particularly in the development of flame-retardant polymers and advanced functional materials.

Another emerging area is the use of phosphinates in the construction of metal-organic frameworks (MOFs). nih.govcas.cznih.gov These porous materials have potential applications in gas storage, separation, and catalysis. nih.govrsc.orgnih.govrsc.org Phosphinate-based MOFs have been shown to be effective adsorbents for the removal of emerging pollutants from water. nih.gov The robustness and tunable functionality of these MOFs make them promising candidates for sustainable technologies aimed at environmental remediation. nih.govcas.cznih.gov

Table 3: Flame Retardant Performance of Phenylphosphinate Derivatives in Polymers

| Polymer Matrix | Flame Retardant System | Loading (wt%) | UL-94 Rating | Limiting Oxygen Index (LOI) (%) |

|---|---|---|---|---|

| Epoxy Resin | DOPO derivative (5a) + PEI-APP | 6 + 6 | V-0 | 28.9 |

| Epoxy Resin | DOPO derivative + APP-PEI | Not specified | V-0 | 28.6 |

| PET | DOPO-PEA | 5 | Not specified | 35.2 |

| PET | DOPO-TPN | 5 | V-0 | 34 |

Data compiled from studies on DOPO derivatives as flame retardants. vnu.edu.vnnih.govrsc.orgmdpi.commdpi.com

Interdisciplinary Research in Biological Systems

The structural similarity of the phosphinate group to the tetrahedral transition state of peptide bond hydrolysis has led to significant interdisciplinary research into the biological activities of phosphinate-containing molecules. nih.govnih.govacs.org

Phosphinic peptides have been extensively studied as potent inhibitors of zinc metalloproteases, a class of enzymes involved in a wide range of physiological and pathological processes. nih.govnih.govacs.org These compounds act as transition-state analogues, binding tightly to the active site of the enzyme and blocking its activity. nih.gov This has made them valuable tools for studying the function of these enzymes and as starting points for the development of new therapeutic agents for conditions such as cancer and cardiovascular disease. wikipedia.org

Future research in this area will likely involve the design and synthesis of more selective and potent phosphinate-based inhibitors for specific metalloproteases. Furthermore, the biocompatibility of certain phosphinate derivatives opens up possibilities for their use in drug delivery systems and as components of biocompatible materials for medical applications. For example, phosphonic acid-functionalized polymers have been used to create biocompatible nanoparticles for applications in sonodynamic therapy.

Table 4: Representative Inhibitory Activity of Phosphinic Peptides against Zinc Metalloproteases

| Target Enzyme | Inhibitor Structure | IC50 (nM) |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Fosinoprilat (active form of Fosinopril) | 1.7 |

| MMP-2 | Ro 28-2653 | 4 |

| MMP-9 | Ro 28-2653 | 9 |

| MMP-13 | Phosphinic inhibitor with phenyl segments | Not specified (selective) |

IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. biorxiv.orgwikipedia.org Data for Fosinoprilat and Ro 28-2653 are representative values for potent phosphinate-based inhibitors. wikipedia.org

Q & A

Q. What are the standard methods for synthesizing sodium phenylphosphinate, and how can purity be verified experimentally?

this compound is typically synthesized via neutralization of phenylphosphinic acid with sodium hydroxide. To ensure purity, researchers should employ thin-layer chromatography (TLC) using silica gel plates (e.g., Merck Silica gel 60 F254) with UV visualization for preliminary checks . Quantitative purity analysis requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) and elemental analysis. For comparison with related compounds (e.g., ethyl phenylphosphinate), refer to IUPAC naming conventions and spectral databases like PubChem or NIST Chemistry WebBook .

Q. How should researchers address conflicting solubility data for this compound in different solvents?

Contradictions in solubility data often arise from variations in solvent purity, temperature, or measurement techniques. Methodologically:

- Standardize solvent preparation (e.g., use freshly distilled or anhydrous solvents).

- Report temperature and agitation methods (e.g., sonication vs. stirring).

- Cross-reference with structurally similar compounds (e.g., phenylphosphonic acid) to identify trends .

If discrepancies persist, use computational tools like Hansen solubility parameters to model interactions .

Q. What experimental precautions are critical when handling this compound in air-sensitive reactions?

- Conduct reactions under inert gas (N₂ or Ar) using Schlenk lines or gloveboxes.

- Pre-dry glassware and solvents (e.g., molecular sieves for toluene).

- Monitor reaction progress via ³¹P NMR to detect oxidation byproducts .

Advanced Research Questions

Q. How does ligand choice influence regioselectivity in palladium-catalyzed reactions involving this compound?

Ligand steric and electronic properties dictate regioselectivity. For example:

- Bulky ligands like tri-tert-butylphosphine favor anti-Markovnikov addition in ethanol.

- Bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) promote Markovnikov selectivity in toluene .

To validate mechanisms, perform kinetic studies with isotopic labeling (e.g., D₂O quenching) and density functional theory (DFT) calculations .

Q. What strategies resolve discrepancies in kinetic data for this compound solvolysis across substituent positions?

Substituent effects (e.g., 5- vs. 6-position in benzofuran derivatives) require segmented statistical analysis:

- Separate datasets by substituent position (e.g., subset A and B in Table I of ).

- Apply dual-parameter models (e.g., Hammett σ⁺ for resonance effects, field parameters for inductive effects).

- Use correlation coefficients (e.g., r² > 0.99) to assess validity and identify outliers .

Q. How can this compound be optimized as a warhead in activity-based probes (ABPs) for serine proteases?

To enhance ABP specificity:

- Screen diastereomers for differential potency (e.g., ABP17 in ).

- Incorporate fluorescence tags (e.g., BODIPY) for real-time tracking in live cells.

- Validate labeling efficiency via SDS-PAGE and mass spectrometry .

Data Analysis and Reporting Guidelines

Q. How should researchers present catalytic reusability data for this compound-derived catalysts?

Adhere to journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry):

- Report turnover numbers (TON) and retention of activity (%) over cycles (see Table 4 in ).

- Include characterization data (e.g., XRD, TEM) for catalyst stability.

- Deposit raw data in repositories like Zenodo for reproducibility .

Q. What ethical and methodological standards apply when extrapolating toxicity data from organophosphate analogs to this compound?

- Conduct supplemental literature searches for class-specific toxicity (e.g., neurotoxicity of organophosphates).

- Clearly state limitations in extrapolation (e.g., structural differences in phosphorus bonding) .

- Follow Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.